2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide
Description
2,4-Dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 2. The thiazole ring is linked via a carboxamide group to a phenyl moiety, which is further functionalized with a 1-methylimidazole-2-carbonyl substituent at the meta position.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10-15(24-11(2)19-10)17(23)20-13-6-4-5-12(9-13)14(22)16-18-7-8-21(16)3/h4-9H,1-3H3,(H,20,23) |
InChI Key |
DVUKYZAOKTWFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Core
The thiazole ring serves as the foundational structure. A validated approach involves cyclocondensation of α-bromo ketones with thiocarbamides. For example:
Step 1: Bromination of Precursors
4-Methyl-2-acetylthiazole-5-carboxylic acid is brominated using Br₂ in acetic acid at room temperature to yield α-bromoacyl derivative 2 (Scheme 1) . This step ensures regioselectivity for subsequent cyclization.
Step 2: Thiazole Formation
The brominated intermediate reacts with thiocarbamide in acetic acid at 60°C, forming 2,4-dimethylthiazole-5-carboxylic acid. Yields typically exceed 70% after purification via column chromatography .
| Reaction Component | Conditions | Yield (%) | Reference |
|---|---|---|---|
| α-Bromoacyl derivative | Acetic acid, 60°C, 24 h | 72 | |
| Thiocarbamide | Reflux in ethanol, 48 h | 68 |
Preparation of the Imidazole-Phenyl Intermediate
The 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl moiety requires sequential imidazole synthesis and functionalization.
Step 1: Imidazole Ring Construction
The Debus-Radziszewski reaction remains a cornerstone: glyoxal, formaldehyde, and methylamine hydrochloride react in ammonium hydroxide to form 1-methylimidazole . Modern adaptations use microwave-assisted conditions (100°C, 30 min) for 85% yield .
Step 2: Introducing the Carbonyl Linker
1-Methylimidazole-2-carbonyl chloride is prepared via treatment with oxalyl chloride. This reacts with 3-aminophenol in dichloromethane (DCM) using triethylamine as a base, yielding 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenol .
Step 3: Activation for Coupling
The phenol is converted to a triflate using triflic anhydride, enhancing electrophilicity for subsequent Suzuki-Miyaura coupling or nucleophilic acyl substitution .
Coupling Strategies for Final Assembly
The thiazole carboxamide and imidazole-phenyl units are joined via amide bond formation.
Step 1: Carboxylic Acid Activation
2,4-Dimethylthiazole-5-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. This generates a reactive O-acylisourea intermediate .
Step 2: Nucleophilic Acylation
The activated acid reacts with 3-[(1-methyl-1H-imidazol-2-yl)carbonyl]aniline under argon at room temperature for 48 h. Excess reagent is removed via HCl extraction, and the product is purified by chromatography (hexane:ethyl acetate, 3:1) .
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/DMAP | DCM | 48 | 65 |
| HATU/DIEA | DMF | 24 | 71 |
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve coupling efficiency due to better solubility of intermediates. However, DCM minimizes side reactions in acid-sensitive steps .
Catalytic Enhancements
Microwave irradiation reduces reaction times by 50% for imidazole synthesis . Additionally, polymer-supported reagents facilitate easier purification in multi-step sequences .
Characterization Data
-
¹H-NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, phenyl-H), 3.91 (s, 3H, N-CH₃), 2.72 (s, 3H, thiazole-CH₃) .
Challenges and Alternative Routes
Regioselectivity in Imidazole Functionalization
Direct C-2 acylation of imidazole is challenging due to competing N-alkylation. Using carbonyl-protected intermediates (e.g., Boc groups) mitigates this issue .
Alternative Coupling Methods
Pd-catalyzed cross-coupling between thiazole boronic esters and imidazole-phenyl halides offers a route avoiding harsh acylating conditions, though yields are moderate (55–60%) .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for bromination and coupling steps, achieving 90% reproducibility . Cost analysis highlights EDC/DMAP as economically viable versus peptide coupling agents like HATU .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of heterocycles, including benzimidazole-thiazole hybrids (), thiadiazole-carboxamides (), and imidazole-linked thiazoles (). Key differentiating features include:
- Substituent Diversity : Unlike simpler thiazole-5-carboxamides (e.g., N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide in ), the target compound incorporates a 1-methylimidazole-2-carbonyl group, which may enhance binding to hydrophobic enzyme pockets .
- Hybrid Systems : Compounds like 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide () feature isoxazole and thiophene rings, whereas the target compound prioritizes thiazole-imidazole synergy.
Physicochemical Properties
A comparison of key parameters is summarized below:
Key Research Findings
- Substituent Impact : Methyl groups at positions 2 and 4 on the thiazole ring (target compound) may enhance metabolic stability compared to halogenated analogues () .
- Binding Affinity : The 1-methylimidazole-2-carbonyl group could mimic adenine in ATP-binding pockets, a feature observed in kinase inhibitors like imatinib .
- Limitations : Lack of solubility data for the target compound contrasts with ’s derivatives, where polar substituents (e.g., methoxy groups) improve aqueous solubility .
Biological Activity
2,4-Dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of 2,4-dimethylthiazole with various acylating agents. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that 2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and leukemia (K562) cells.
Mechanism of Action:
The compound is believed to act by inhibiting specific kinases involved in cell division, thereby inducing apoptosis in cancer cells. The structure-function relationship suggests that modifications to the thiazole ring enhance its binding affinity to target proteins involved in oncogenic pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against a range of bacterial strains. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on mice bearing xenograft tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with varying concentrations of the compound. Results indicated a dose-dependent response, with higher concentrations leading to complete inhibition of bacterial growth.
Research Findings
A series of research findings highlight the potential of this compound as both an anticancer and antimicrobial agent:
- Cell Viability Assays : MTT assays revealed that at concentrations as low as 10 μM, there was a marked decrease in cell viability across tested cancer cell lines.
- Apoptosis Induction : Flow cytometry analyses confirmed that treated cells exhibited increased annexin V positivity, indicating early apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide?
- Methodology :
- Multi-step synthesis : Use a modular approach involving:
(i) Coupling of the imidazole-carbonyl moiety to the phenyl ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
(ii) Formation of the thiazole core using α-haloketones and thioamides under basic conditions (e.g., K₂CO₃ in DMF/DCM mixtures) .
(iii) Final carboxamide linkage using coupling reagents like Oxyma/DIC in polar aprotic solvents . - Key parameters : Optimize reaction time (6–24 hr), temperature (60–80°C), and catalyst loading (1–5 eq.) to improve yields .
- Characterization : Confirm purity via HPLC (>95%) and structural integrity using ¹H/¹³C NMR, IR (e.g., carbonyl stretches at 1650–1700 cm⁻¹), and elemental analysis .
Q. How can researchers validate the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Compare experimental ¹H NMR shifts (e.g., thiazole protons at δ 7.2–8.5 ppm) and ¹³C NMR carbonyl signals (δ 165–175 ppm) with computational predictions .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How does structural modification of the phenyl or thiazole moieties influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Example from Evidence |
|---|---|---|
| Fluorine substitution on phenyl | Enhanced metabolic stability | Compound 9b (4-fluorophenyl) showed improved antifungal activity |
| Bromine substitution | Increased steric bulk, altering target binding | Compound 9c (4-bromophenyl) exhibited stronger enzyme inhibition |
| Methoxy groups on thiazole | Improved solubility and bioavailability | Analogues with methoxy substitutions demonstrated higher anticancer activity |
- Methodological approach : Use docking studies (e.g., AutoDock Vina) to predict binding poses with biological targets (e.g., kinases or proteases) . Validate with in vitro assays (IC₅₀ measurements) .
Q. How should researchers address contradictions in synthetic yields or bioactivity data?
- Case study : Discrepancies in yields for similar imidazole-thiazole hybrids.
- Potential factors :
- Solvent effects : DMF vs. DCM alters reaction kinetics; DMF improves solubility of intermediates but may degrade heat-sensitive reagents .
- Catalyst loading : Excess K₂CO₃ (≥2 eq.) can hydrolyze esters or amides, reducing yields .
- Assay variability : Bioactivity differences may arise from cell-line specificity (e.g., HeLa vs. MCF-7) or assay pH (e.g., antimicrobial activity at pH 7.4 vs. 6.0) .
- Resolution : Replicate experiments with controlled variables (e.g., solvent purity, standardized cell cultures) and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipinski’s Rule compliance :
- Reduce molecular weight (<500 Da) by replacing the benzimidazole with smaller heterocycles (e.g., pyrazole) .
- Improve logP (2–3) via fluorination or methyl group additions to enhance membrane permeability .
- Metabolic stability :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow cytochrome P450-mediated oxidation .
- Use deuterated analogs to prolong half-life .
Methodological Resources
- Synthetic protocols : Refer to optimized procedures in (aryl coupling) and (thiazole formation).
- Data interpretation : Cross-reference NMR assignments with databases (e.g., SDBS) and computational tools (Gaussian 09) .
- Biological validation : Use standardized protocols from (antimicrobial assays) and (enzyme inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
